
4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a cyclization mechanism, forming the desired heterocyclic structure. Common reagents used in this synthesis include hydrazine derivatives and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine
- **1,2,4-Triazole derivatives
- **Thiazole derivatives
Uniqueness
4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a tetrahydropyridine moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrazole-5-carbonitrile |
InChI |
InChI=1S/C9H10N4/c10-4-9-8(6-12-13-9)7-2-1-3-11-5-7/h2,6,11H,1,3,5H2,(H,12,13) |
InChI Key |
HUGSCDDMRBKKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=C(NN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



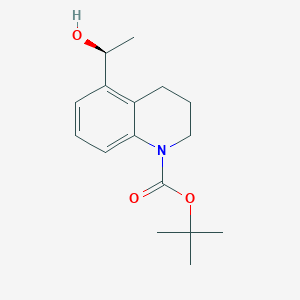
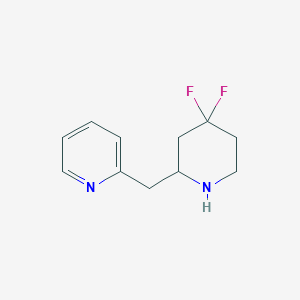
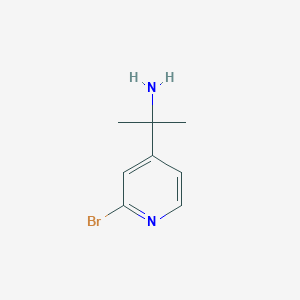
![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12979975.png)
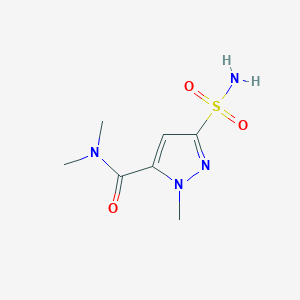
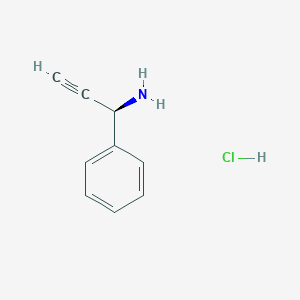
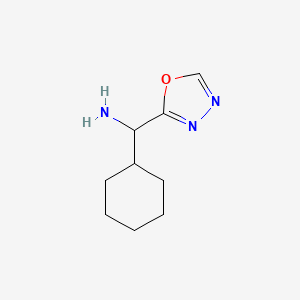

![7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12979997.png)
![6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12980004.png)
![(S)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12980011.png)
![(S)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12980023.png)
![2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12980031.png)
